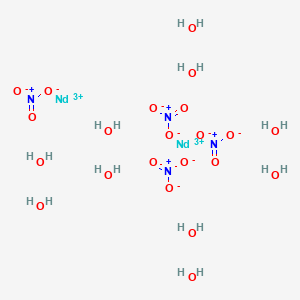
Nitric acid, neodymium(3+) salt, pentahydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid, neodymium(3+) salt, pentahydrate (8CI,9CI) is a chemical compound with the molecular formula H20N4Nd2O22. It is a salt formed from nitric acid and neodymium, a rare earth element. This compound is typically found in a pentahydrate form, meaning it includes five molecules of water. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitric acid, neodymium(3+) salt, pentahydrate can be synthesized by dissolving neodymium oxide (Nd2O3), neodymium hydroxide (Nd(OH)3), or neodymium carbonate (Nd2(CO3)3) in nitric acid (HNO3). The reactions are as follows:
- Nd2O3 + 6 HNO3 → 2 Nd(NO3)3 + 3 H2O
- Nd(OH)3 + 3 HNO3 → Nd(NO3)3 + 3 H2O
The resulting solution is then carefully evaporated to obtain the hydrated form of the salt. The pentahydrate form is obtained by controlling the evaporation process to retain five molecules of water .
Industrial Production Methods
In industrial settings, the production of nitric acid, neodymium(3+) salt, pentahydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions and evaporation to ensure the desired hydrate form is obtained. The compound is then purified and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Nitric acid, neodymium(3+) salt, pentahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to neodymium metal.
Substitution: The nitrate ions in the compound can be substituted with other anions in various chemical reactions.
Common Reagents and Conditions
Common reagents used in reactions with nitric acid, neodymium(3+) salt, pentahydrate include reducing agents like hydrogen gas (H2) and other anions for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield neodymium metal, while substitution reactions can produce various neodymium salts with different anions.
Scientific Research Applications
Nitric acid, neodymium(3+) salt, pentahydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other neodymium compounds.
Biology: The compound is used in biological research for its unique properties and interactions with biological molecules.
Mechanism of Action
The mechanism by which nitric acid, neodymium(3+) salt, pentahydrate exerts its effects involves its interaction with various molecular targets and pathways. The nitrate ions can participate in redox reactions, while the neodymium ions can interact with other metal ions and organic molecules. These interactions can lead to changes in the chemical and physical properties of the compounds involved, resulting in various effects.
Comparison with Similar Compounds
Nitric acid, neodymium(3+) salt, pentahydrate can be compared with other similar compounds, such as:
Neodymium nitrate hexahydrate: This compound has six molecules of water instead of five, resulting in slightly different properties and applications.
Neodymium chloride pentahydrate: This compound contains chloride ions instead of nitrate ions, leading to different chemical reactivity and uses.
Neodymium sulfate pentahydrate: This compound contains sulfate ions and has different solubility and stability properties compared to the nitrate salt
By comparing these compounds, the unique properties and applications of nitric acid, neodymium(3+) salt, pentahydrate can be better understood.
Properties
IUPAC Name |
neodymium(3+);tetranitrate;decahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.2Nd.10H2O/c4*2-1(3)4;;;;;;;;;;;;/h;;;;;;10*1H2/q4*-1;2*+3;;;;;;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVWDQRTNJRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Nd+3].[Nd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H20N4Nd2O22+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
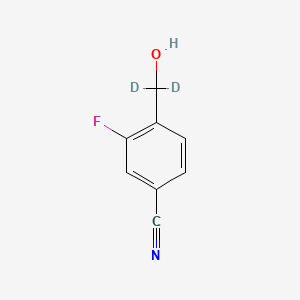

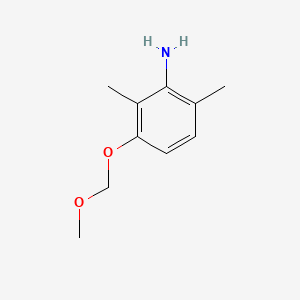
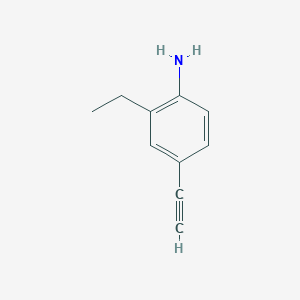
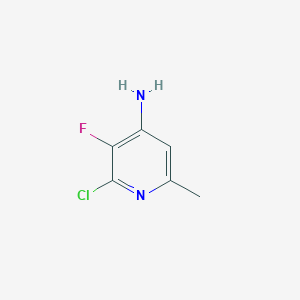
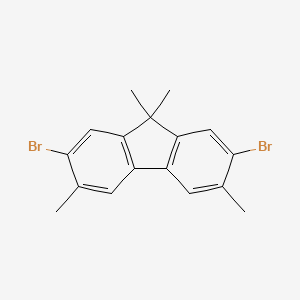
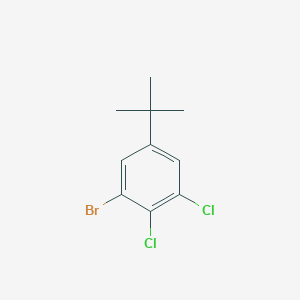
![tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8262642.png)
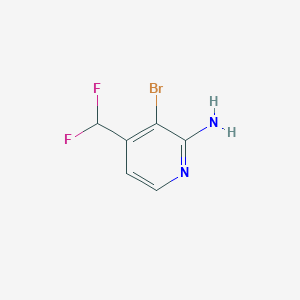
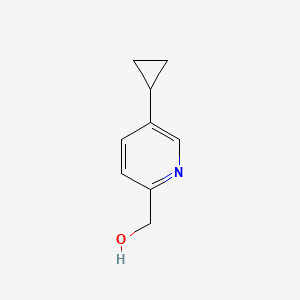
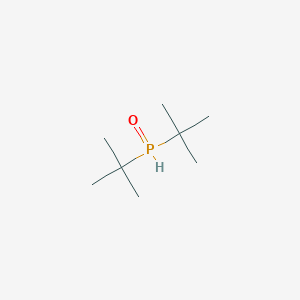
![N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide](/img/structure/B8262680.png)
![(3beta,25R)-14-Hydroxyspirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-[beta-D-xylopyranosyl-(1-4)]-beta-D-glucopyranoside](/img/structure/B8262687.png)
![3-(3,4-Dihydroxyphenyl)-2-[2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid](/img/structure/B8262693.png)
